molecular formula C15H10N4O2 B14340916 5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile

5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile

Cat. No.: B14340916
M. Wt: 278.26 g/mol
InChI Key: FEHRQHNKZKMAHB-UHFFFAOYSA-N
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Description

5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile is a complex organic compound featuring a pyrrole ring substituted with hydroxy, oxo, dipyridinyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of pyrrole derivatives with nitriles and subsequent oxidation can yield the desired compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like methanol and acetonitrile are frequently used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can produce alcohols .

Scientific Research Applications

5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

5-hydroxy-2-oxo-4,5-dipyridin-2-yl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C15H10N4O2/c16-9-10-13(11-5-1-3-7-17-11)15(21,19-14(10)20)12-6-2-4-8-18-12/h1-8,21H,(H,19,20)

InChI Key

FEHRQHNKZKMAHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C(=O)NC2(C3=CC=CC=N3)O)C#N

Origin of Product

United States

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